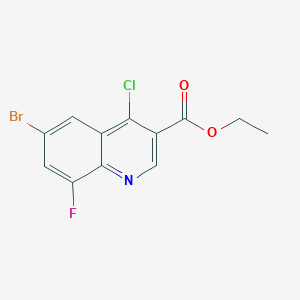

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(13)4-9(11)15/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUDLZUZNYULMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Gould-Jacobs Cyclization with Halogenated Anilines

Ethyl 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate serves as the immediate precursor for chlorination. Its synthesis involves:

Critical Parameters:

-

Temperature : Excessively high temperatures (>260°C) lead to decomposition.

-

Solvent : High-boiling solvents like Dowtherm A prevent charring.

Chlorination at Position 4

The hydroxyl group at position 4 is replaced with chlorine using phosphorylation reagents. Two methods are prevalent:

Phosphorus Oxychloride (POCl₃) Method

Procedure :

-

Reaction Setup : Ethyl 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate (26.0 mmol) is suspended in POCl₃ (20 mL) and heated at 100°C for 3.5 hours.

-

Workup : Excess POCl₃ is evaporated, and the residue is quenched with ice water. The product is extracted with ethyl acetate and washed with NaHCO₃.

Mechanistic Insight :

POCl₃ acts as both a solvent and chlorinating agent, protonating the hydroxyl group to form a leaving group (H₂O), which is displaced by Cl⁻.

Optimization Notes:

Thionyl Chloride (SOCl₂) Alternative

Procedure :

-

Reaction : The 4-hydroxy precursor is refluxed in SOCl₂ for 17 hours.

-

Isolation : Excess SOCl₂ is removed under vacuum, and the product is precipitated with cold ether.

Yield : ~76% (lower than POCl₃ due to competing ester hydrolysis).

Halogen Introduction: Bromo and Fluoro Groups

Bromination at Position 6

Directed Bromination :

Fluorination at Position 8

Electrophilic Fluorination :

-

Challenge : Competing fluorination at other positions necessitates careful stoichiometry.

Esterification and Functional Group Compatibility

The ethyl ester at position 3 is typically introduced early in the synthesis to avoid side reactions during halogenation.

Esterification Methods

-

Direct Esterification :

-

Transesterification :

Comparative Analysis of Synthetic Routes

| Method | Halogen Order | Chlorinating Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| POCl₃ Reflux | Br/F → Cl | POCl₃ | 88–93 | >95 |

| SOCl₂ Reflux | Br/F → Cl | SOCl₂ | 76 | 90 |

| Sequential Halogenation | Cl → Br/F | NBS/Selectfluor® | 70–85 | 85–90 |

Key Observations :

-

POCl₃ achieves higher yields due to milder conditions and reduced ester hydrolysis.

-

Early introduction of bromo and fluoro groups minimizes steric hindrance during chlorination.

Purification and Characterization

Chromatography

Mecanismo De Acción

The mechanism of action of ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate depends on its specific application. In antimicrobial research, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (Compound A) with analogs:

Physical and Chemical Properties

Actividad Biológica

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications as an antitumor agent and its ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. This article provides a comprehensive overview of the biological activity of ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Structure and Composition

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate can be characterized by the following molecular formula:

- Molecular Formula : C₁₂H₉BrClFNO₂

- Molecular Weight : Approximately 332.56 g/mol

The compound features a quinoline core with specific halogen substitutions that enhance its biological activity.

Synthesis

The synthesis of ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Quinoline Core : Utilizing starting materials such as 2-aminoaryl compounds.

- Halogenation : Introduction of bromine, chlorine, and fluorine substituents through electrophilic aromatic substitution.

- Carboxylation : Introduction of the carboxylate group via carboxylic acid derivatives.

Antitumor Activity

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate exhibits significant antitumor activity primarily through its action as an inhibitor of DNA topoisomerase II. This enzyme is pivotal in managing DNA topology during replication and transcription. Inhibition leads to:

- Induction of DNA Damage : The stabilization of the enzyme-DNA complex results in double-strand breaks.

- Apoptosis in Cancer Cells : Triggering programmed cell death pathways in malignant cells.

Case Studies

- In Vitro Studies : Research has demonstrated that ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate shows potent antitumor effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

- Mechanistic Insights : Interaction studies revealed that this compound specifically targets DNA topoisomerase II, leading to apoptosis in cancer cells .

Antibacterial Activity

While primarily recognized for its antitumor properties, ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate also exhibits antibacterial activity against certain strains of bacteria. The presence of halogens in its structure contributes to this effect by enhancing membrane permeability and disrupting bacterial DNA replication mechanisms.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activity profile of ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 6-bromoquinoline-3-carboxylate | Lacks fluorine and chlorine substitutions | Less potent as an antitumor agent |

| Ethyl 7-fluoroquinoline-3-carboxylate | Lacks bromine and chlorine substitutions | Different mechanism of action |

| Ethyl 4-chloroquinoline-3-carboxylate | Lacks bromine and fluorine substitutions | May exhibit lower biological activity |

| Ethyl 6-fluoroquinoline-4-carboxylate | Lacks bromine and chlorine substitutions | Focused on antibacterial rather than antitumor effects |

The unique halogen substitutions in ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate enhance its biological activity compared to these similar compounds.

The mechanism by which ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate exerts its biological effects involves several key interactions:

- Topoisomerase II Inhibition : The compound binds to the enzyme's active site, preventing it from performing its function during DNA replication.

- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress within cancer cells, further promoting apoptosis.

- Alteration of Membrane Permeability : In bacterial strains, this can disrupt cellular processes essential for survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step halogenation and esterification. For example, bromination at position 6 may use N-bromosuccinimide (NBS) under controlled temperatures (0–5°C), while chlorination at position 4 could employ POCl3 as a chlorinating agent . Fluorination at position 8 may require HF-pyridine complexes. Solvent choice (e.g., DMF for polar intermediates) and catalyst selection (e.g., Pd for cross-coupling) critically affect regioselectivity .

- Data Analysis : Yields often drop below 50% due to steric hindrance from adjacent halogens. Purity (>95%) is confirmed via HPLC with a C18 column (mobile phase: acetonitrile/water gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound’s structure?

- Methodology :

- <sup>1</sup>H NMR : Aromatic protons at positions 2 and 5 appear as doublets (δ 8.5–9.0 ppm) due to deshielding from electron-withdrawing groups.

- <sup>13</sup>C NMR : The ester carbonyl (C=O) resonates at ~165 ppm, while quinoline carbons show distinct splitting from halogen substituents .

- IR : Stretching vibrations for C=O (1720 cm<sup>-1</sup>) and C-F (1100 cm<sup>-1</sup>) confirm functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of halogenated quinoline derivatives?

- Case Study : Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate’s antibacterial activity may vary due to substituent positioning. For instance, fluoro at position 8 enhances membrane permeability but reduces target binding affinity compared to trifluoromethyl groups .

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase. Compare binding energies of analogs (e.g., bromo vs. chloro at position 4) .

- MIC Assays : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains under standardized CLSI guidelines .

Q. How does the compound’s reactivity in nucleophilic substitution reactions correlate with its electronic profile?

- Mechanistic Insight : The electron-deficient quinoline core (due to Br, Cl, F) facilitates nucleophilic attack at position 3 (ester group) or position 4 (chlorine).

- Experimental Design :

- Kinetic Studies : Monitor reaction rates with piperidine in THF via UV-Vis spectroscopy.

- DFT Calculations : Calculate Fukui indices to predict electrophilic sites .

- Data : Substituents at positions 6 and 8 reduce electron density at position 4, making Cl more labile (t1/2 < 30 min at 60°C) .

Q. What structural analogs of this compound exhibit improved pharmacokinetic profiles, and what modifications drive these changes?

- Comparative Analysis :

| Analog | Modification | LogP | Solubility (µg/mL) | Half-life (h) |

|---|---|---|---|---|

| Parent Compound | None | 3.2 | 12.5 | 2.8 |

| 6-Bromo-4-hydroxy derivative | OH at position 4 | 1.8 | 45.3 | 4.5 |

| 8-Trifluoromethyl derivative | CF3 at position 8 | 4.1 | 8.2 | 5.2 |

- Rationale : Hydroxy groups improve solubility but reduce membrane penetration, while lipophilic groups (CF3) enhance bioavailability but increase metabolic stability .

Methodological Considerations

Q. How can crystallography elucidate steric effects in this compound’s solid-state structure?

- Case Study : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular C–H···O and halogen bonding (Br···N, 3.3 Å), which stabilize the lattice and influence solubility .

- Protocol : Grow crystals via slow evaporation in ethanol/water (7:3). Refinement with SHELXL achieves R-factor < 0.06 .

Q. What in silico tools predict metabolic pathways and toxicity risks for this compound?

- Workflow :

Metabolism Prediction : Use SwissADME to identify cytochrome P450 oxidation sites (e.g., ester hydrolysis to carboxylic acid).

Toxicity Screening : Run ProTox-II for hepatotoxicity alerts (e.g., reactive quinoline intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.